N-Boc-1-trityl-L-histidineMethylEster N-Boc-1-trityl-L-histidineMethylEster
Brand Name: Vulcanchem
CAS No.:
VCID: VC16486784
InChI: InChI=1S/C31H33N3O4/c1-30(2,3)38-29(36)33-27(28(35)37-4)20-26-21-34(22-32-26)31(23-14-8-5-9-15-23,24-16-10-6-11-17-24)25-18-12-7-13-19-25/h5-19,21-22,27H,20H2,1-4H3,(H,33,36)
SMILES:
Molecular Formula: C31H33N3O4
Molecular Weight: 511.6 g/mol

N-Boc-1-trityl-L-histidineMethylEster

CAS No.:

Cat. No.: VC16486784

Molecular Formula: C31H33N3O4

Molecular Weight: 511.6 g/mol

* For research use only. Not for human or veterinary use.

N-Boc-1-trityl-L-histidineMethylEster -

Specification

Molecular Formula C31H33N3O4
Molecular Weight 511.6 g/mol
IUPAC Name methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-tritylimidazol-4-yl)propanoate
Standard InChI InChI=1S/C31H33N3O4/c1-30(2,3)38-29(36)33-27(28(35)37-4)20-26-21-34(22-32-26)31(23-14-8-5-9-15-23,24-16-10-6-11-17-24)25-18-12-7-13-19-25/h5-19,21-22,27H,20H2,1-4H3,(H,33,36)
Standard InChI Key JIIRTMRRZNOCAR-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC

Introduction

N-Boc-1-trityl-L-histidine methyl ester is a derivative of the amino acid histidine, specifically designed for use in peptide synthesis and research applications. This compound is protected with both a tert-butoxycarbonyl (Boc) group at the alpha-amino position and a trityl (Trt) group at the imidazole nitrogen, which are common protecting groups used in peptide chemistry to prevent unwanted reactions during synthesis.

Synthesis and Applications

The synthesis of N-Boc-1-trityl-L-histidine methyl ester typically involves the protection of L-histidine with both Boc and Trt groups, followed by esterification of the carboxyl group to form the methyl ester. This compound is useful in peptide synthesis, particularly when incorporating histidine residues into peptides using standard solid-phase peptide synthesis (SPPS) protocols.

Synthesis Steps:

  • Protection of Histidine: L-histidine is first protected with a Boc group at the alpha-amino position and a Trt group at the imidazole nitrogen.

  • Esterification: The protected histidine is then converted into its methyl ester form through esterification reactions.

Applications:

  • Peptide Synthesis: Used in the synthesis of peptides that require histidine residues, especially in applications where the imidazole ring needs to be protected during synthesis.

  • Research Tools: Useful in studying the effects of histidine modifications on peptide or protein function.

Example Applications:

  • Protein Folding and Stability: Histidine residues can play crucial roles in protein stability and folding. Modified histidines, such as those protected with Trt groups, can help study these effects.

  • Biological Activity: Peptides containing modified histidines may exhibit altered biological activities, such as binding affinities or enzymatic activities.

Future Directions:

  • Expanded Use in Peptide Synthesis: Further research could explore its use in synthesizing peptides with specific biological activities.

  • Biological Studies: Investigating the effects of histidine modifications on protein function and interactions could provide valuable insights into biological processes.

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